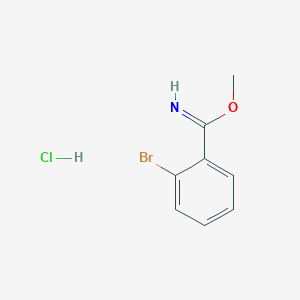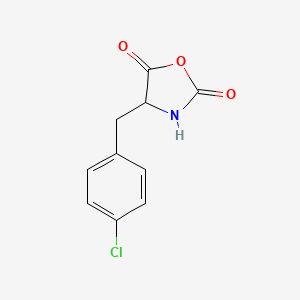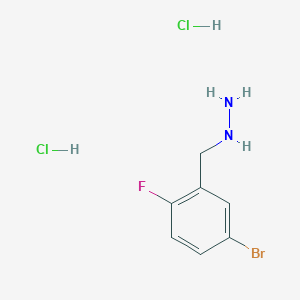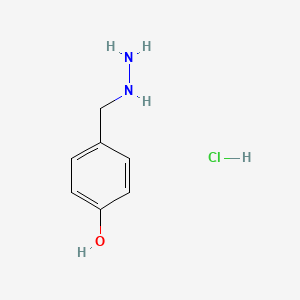
2',6'-Dichloro-3'-fluoro-2-hydroxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H5Cl2FO2. It is a derivative of acetophenone, characterized by the presence of chlorine and fluorine atoms on the aromatic ring, along with a hydroxyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone can be achieved through several methods. One common approach involves the reaction of 2,6-dichloro-3-fluoroacetophenone with appropriate reagents to introduce the hydroxyl group. For instance, the reaction of 2,6-dichloro-3-fluoroacetophenone with a base such as sodium hydroxide in the presence of a suitable solvent can yield the desired product .
Industrial Production Methods
Industrial production of 2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme-substrate binding or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-fluoroacetophenone
- 2,6-Dichloro-5-fluoroacetophenone
- 4’-Fluoro-2’-hydroxyacetophenone
Uniqueness
2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone is unique due to the presence of both chlorine and fluorine atoms along with a hydroxyl group on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C8H5Cl2FO2 |
|---|---|
Molecular Weight |
223.02 g/mol |
IUPAC Name |
1-(2,6-dichloro-3-fluorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H5Cl2FO2/c9-4-1-2-5(11)8(10)7(4)6(13)3-12/h1-2,12H,3H2 |
InChI Key |
NZOSEIRSTMDZNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(=O)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B11719805.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B11719816.png)





![4-[2-(Oxiran-2-YL)ethyl]quinoline](/img/structure/B11719850.png)
![6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B11719852.png)



